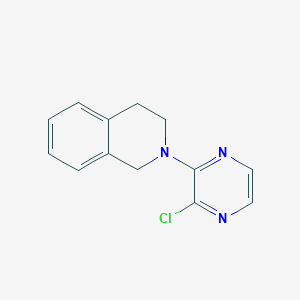
Tert-butyl (4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl)carbamate
説明
Tert-butyl (4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl)carbamate, commonly referred to as t-BOC, is a carbamate derived from tert-butyl alcohol and 4-chloro-2-methylphenyl pyrrolidine. It is an important synthetic intermediate used in the synthesis of a variety of organic molecules. This molecule is a versatile building block that can be used in a variety of organic synthesis reactions.
作用機序
The mechanism of action of t-BOC is not well understood. However, it is believed that the carbamate group of t-BOC can undergo a variety of reactions, including nucleophilic substitution, nucleophilic addition, and elimination. These reactions can be used to synthesize a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of t-BOC are not well understood. However, it is believed that the carbamate group of t-BOC can bind to various enzymes and proteins, thereby altering their activity. This can lead to changes in the expression of genes, as well as changes in the activity of proteins and enzymes.
実験室実験の利点と制限
The advantages of using t-BOC in laboratory experiments include its low cost, ease of synthesis, and its versatility. It can be used in a variety of organic synthesis reactions, making it a useful tool for synthetic chemists. However, there are some limitations to using t-BOC in laboratory experiments. For example, it can be difficult to control the reaction conditions, as the reaction can be sensitive to temperature, pH, and other factors. Additionally, the reaction can be slow, and it can be difficult to isolate the desired product.
将来の方向性
The future of t-BOC lies in its potential applications in the field of synthetic biology. It could be used to create novel enzymes and proteins, as well as to modify existing proteins and enzymes. Additionally, t-BOC could be used to create new drugs and materials with improved properties. Additionally, t-BOC could be used to create new catalysts, which could be used to speed up organic reactions. Finally, t-BOC could be used to create new polymers, which could be used in a variety of applications.
科学的研究の応用
T-BOC has been used as a synthetic intermediate in the synthesis of a variety of organic molecules. It has been used in the synthesis of a variety of biologically active compounds, including antibiotics, antifungal agents, and drugs for the treatment of cancer and other diseases. It has also been used in the synthesis of polymers, catalysts, and other materials.
特性
IUPAC Name |
tert-butyl N-[4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-10-5-6-11(13(17)7-10)12-8-18-9-14(12)19-15(20)21-16(2,3)4/h5-7,12,14,18H,8-9H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHKNMZVOYKEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CNCC2NC(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![{1-[(oxan-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488646.png)
![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488647.png)


![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1488651.png)
![2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488652.png)
![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1488653.png)

![N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine](/img/structure/B1488657.png)
